

physical and chemical properties of 3-Methylbenzofuran-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carboxylic acid

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An In-depth Technical Guide to 3-Methylbenzofuran-2-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Methylbenzofuran-2-carboxylic acid** (CAS No: 24673-56-1). It is intended for researchers, medicinal chemists, and drug development professionals who are interested in utilizing this versatile heterocyclic compound. The guide details its structural attributes, characteristic analytical data, key synthetic routes, and its emerging significance as a scaffold in the development of novel therapeutic agents.

Introduction and Significance

3-Methylbenzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core, which is a privileged scaffold in medicinal chemistry.^[1] The benzofuran moiety is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[1] The specific substitution pattern of this molecule—a methyl group at the 3-position and a carboxylic acid at the 2-position—provides a unique combination of lipophilicity and functionality, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.^[2] Its derivatives have shown particular promise as antitumor agents, highlighting the importance of a thorough understanding of its fundamental properties.^{[2][3]}

Physicochemical Properties

The physical properties of **3-Methylbenzofuran-2-carboxylic acid** are critical for its handling, formulation, and application in synthetic chemistry. The compound typically appears as a beige to yellow or white to off-white solid powder.^[4] Its solid nature and relatively high melting point are characteristic of aromatic carboxylic acids with significant intermolecular hydrogen bonding potential.

A summary of its key physical and chemical identifiers is presented in Table 1.

Property	Value	Source(s)
CAS Number	24673-56-1	^[4] ^[5]
Molecular Formula	C ₁₀ H ₈ O ₃	^[4] ^[6]
Molecular Weight	176.17 g/mol	^[5] ^[7]
Appearance	Beige to Yellow Solid Powder	^[4]
Melting Point	192-197 °C	^[8]
Purity	Typically ≥97%	
Storage	Room temperature, sealed in a dry environment	^[6]
InChI Key	YMZTUCZCQMFMK-UHFFFAOYSA-N	

Spectroscopic and Analytical Characterization

Accurate structural confirmation of **3-Methylbenzofuran-2-carboxylic acid** is paramount for its use in research and development. The following sections describe the expected outcomes from standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and carboxylic acid protons. The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield, usually in the 10-13 ppm range, due to strong deshielding and hydrogen bonding.^[9]^[10] The aromatic protons on the benzene ring will appear in the typical aromatic region (approx. 7.0-8.0 ppm). The methyl group (–CH₃) protons will present as a sharp singlet further upfield.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon, aromatic carbons, and the methyl carbon. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region.^[10] The carbons of the benzofuran ring system will resonate in the approximate range of 110-160 ppm, while the methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the key functional groups present in the molecule. The spectrum of **3-Methylbenzofuran-2-carboxylic acid** is dominated by two characteristic absorptions:

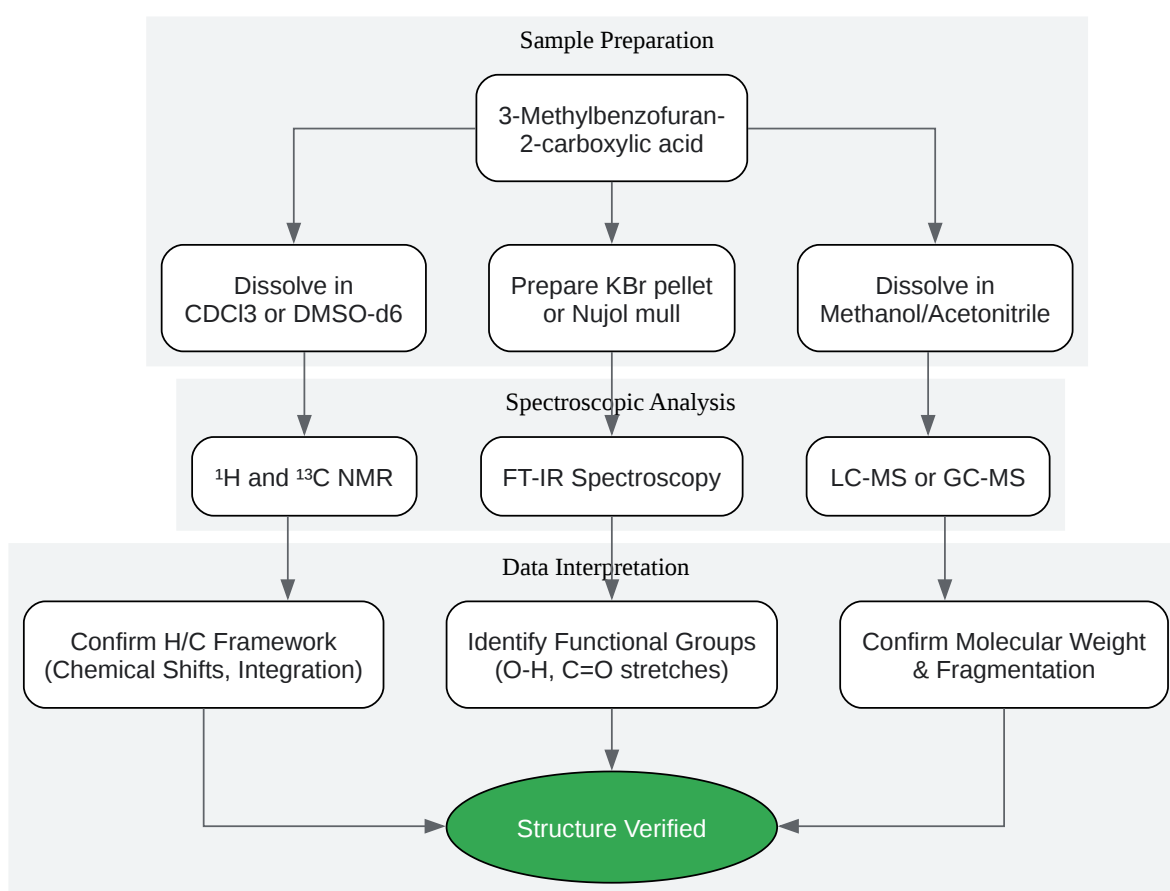
- A very broad and strong O–H stretching band from the carboxylic acid group, typically appearing in the 2500–3300 cm^{–1} region.^[10]
- A sharp and intense C=O (carbonyl) stretching band, expected between 1710 cm^{–1} (for hydrogen-bonded dimers) and 1760 cm^{–1}.^[10] Additional peaks corresponding to aromatic C–H stretching (just above 3000 cm^{–1}) and C=C stretching in the aromatic ring (approx. 1400-1600 cm^{–1}) will also be present.^[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (176.17). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group, leading to significant fragment ions.

Workflow for Spectroscopic Characterization

Below is a standardized workflow for the analytical confirmation of **3-Methylbenzofuran-2-carboxylic acid**. The causality behind this multi-technique approach is to build a self-validating dataset: MS confirms the mass, IR confirms the functional groups, and NMR elucidates the precise atomic arrangement.



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Caption: Standard workflow for structural verification.

Chemical Properties and Synthesis

Reactivity

The reactivity of **3-Methylbenzofuran-2-carboxylic acid** is dictated by its primary functional groups: the carboxylic acid and the electron-rich benzofuran ring.

- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification (e.g., with alcohols in the presence of an acid catalyst), amide formation (e.g., via an acyl chloride intermediate), and reduction to the corresponding alcohol.[\[2\]](#) These reactions are fundamental for creating derivatives for structure-activity relationship (SAR) studies.
- **Benzofuran Ring:** The ring system can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions are influenced by the existing substituents.

Synthesis Protocols

The synthesis of benzofuran-2-carboxylic acids is of significant interest, and various methods have been developed. A highly efficient and modern approach involves the Perkin rearrangement of 3-halocoumarins.[\[11\]](#)

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from established literature procedures and offers significant advantages in terms of reaction time and yield compared to traditional heating methods.[\[11\]](#) The choice of microwave irradiation is based on its ability to rapidly and uniformly heat the reaction mixture, accelerating the rate of the rearrangement.

Step 1: Preparation of the Reaction Mixture

- To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the starting 3-halocoumarin derivative (e.g., 3-bromo-4-methylcoumarin) (1.0 mmol).
- Add ethanol (5 mL) as the solvent.

- Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 mmol) to serve as the base catalyst for the ring-fission and subsequent rearrangement.

Step 2: Microwave Irradiation

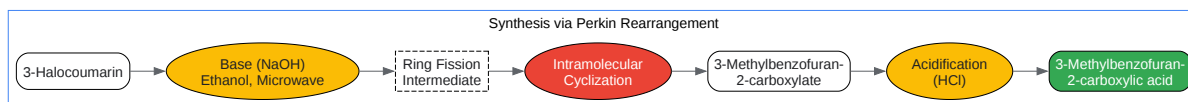
- Seal the vessel securely.
- Place the vessel in the cavity of a scientific microwave reactor.
- Irradiate the mixture at a constant power (e.g., 300W) for 5-10 minutes, with a target temperature of approximately 80-100 °C.^[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

- After cooling the vessel to room temperature, transfer the reaction mixture to a beaker.
- Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 2-3. This step is crucial to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate.
- Collect the resulting solid precipitate by vacuum filtration.
- Wash the solid with cold water to remove any inorganic salts.
- Dry the product under vacuum to yield the crude **3-Methylbenzofuran-2-carboxylic acid**.

Step 4: Purification

- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound. The purity should be assessed by melting point determination and spectroscopic analysis as described in Section 3.



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Caption: Key stages of the Perkin rearrangement synthesis.

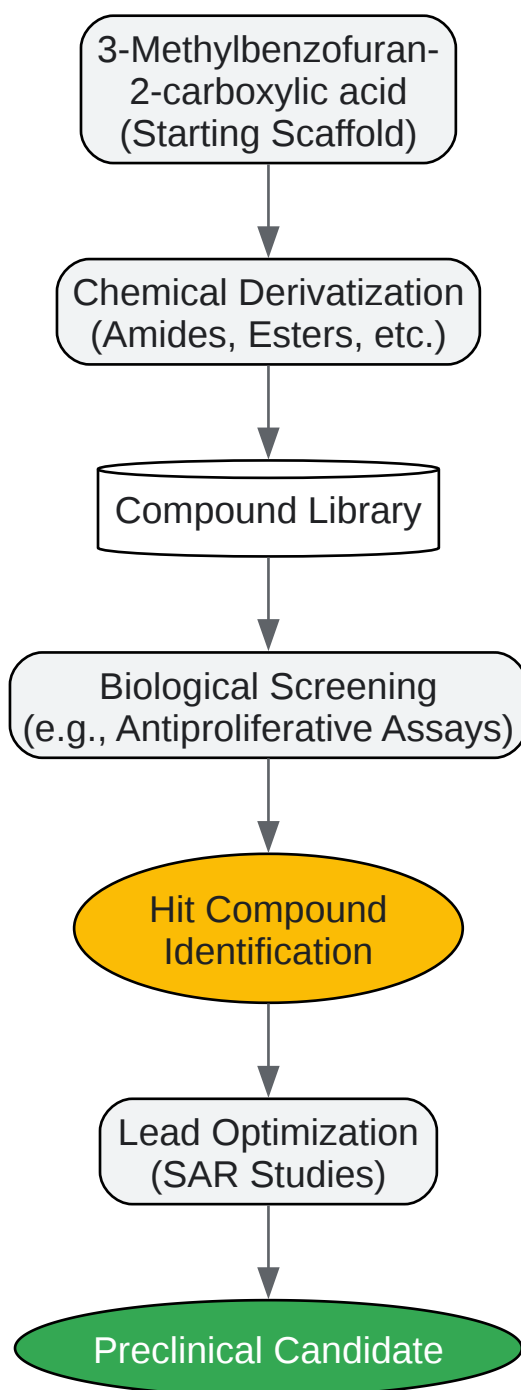
Applications in Drug Discovery and Development

The **3-methylbenzofuran-2-carboxylic acid** scaffold is a valuable building block for developing novel therapeutics, particularly in oncology. Researchers have synthesized libraries of derivatives by modifying the carboxylic acid moiety to produce amides, esters, and hydrazides, which are then further functionalized.^[2]

These derivatives have been investigated for several biological activities:

- **Antitumor Agents:** Numerous studies have demonstrated the potent antiproliferative activity of compounds derived from this scaffold against various cancer cell lines, including non-small cell lung cancer and breast cancer.^{[2][3][12]}
- **Enzyme Inhibition:** Benzofuran-based carboxylic acids have been designed and synthesized as inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many hypoxic tumors and contributes to cancer cell survival and proliferation.^[12]

The logical pathway for its application in drug development follows a well-established paradigm from chemical synthesis to biological validation.



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Caption: Drug development pathway using the core scaffold.

Safety and Handling

3-Methylbenzofuran-2-carboxylic acid is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

- Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It may also be harmful if swallowed (H302).
- Precautions: When handling this compound, personnel should wear protective gloves, clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid breathing dust or vapors.[13]

Conclusion

3-Methylbenzofuran-2-carboxylic acid is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and its role as a precursor to biologically active molecules. Its physical stability, well-defined spectroscopic signature, and accessible synthetic routes make it a valuable tool for medicinal chemists. The continued exploration of derivatives based on this scaffold holds considerable promise for the discovery of new therapeutic agents, particularly in the field of oncology. This guide serves as a foundational resource for researchers aiming to harness the potential of this important chemical entity.

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